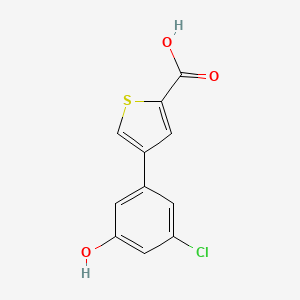

5-(2-Carboxythiophene-4-YL)-3-chlorophenol

説明

5-(2-Carboxythiophene-4-YL)-3-chlorophenol is a heterocyclic compound featuring a thiophene ring substituted with a carboxylic acid group at position 2 and a phenol ring substituted with a chlorine atom at position 3. This dual-functional structure combines the electronic effects of the thiophene moiety with the acidity and reactivity of the chlorophenol group.

特性

IUPAC Name |

4-(3-chloro-5-hydroxyphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO3S/c12-8-1-6(2-9(13)4-8)7-3-10(11(14)15)16-5-7/h1-5,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIWIYPWPDPKSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Cl)C2=CSC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10686016 | |

| Record name | 4-(3-Chloro-5-hydroxyphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262003-03-1 | |

| Record name | 2-Thiophenecarboxylic acid, 4-(3-chloro-5-hydroxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262003-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Chloro-5-hydroxyphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of 4-Amino-3-chlorophenol via Multi-Step Microreactor Method

A patented method describes an efficient, green, and continuous flow microchannel reactor process to synthesize 4-amino-3-chlorophenol, a close analog structurally related to the chlorophenol part of the target compound. The process involves three main steps:

- Diazotization : Sulfanilic acid is dissolved with sodium nitrite and an inorganic base in water. Concentrated hydrochloric acid is added under controlled low temperature (-5 to 20 °C) to form diazonium salt in 30-60 seconds.

- Coupling reaction : The diazonium salt is reacted with m-chlorophenol dissolved with an inorganic base at 0-30 °C for 20-45 seconds, forming an azo compound.

- Reduction : The azo compound is reduced using a metal reducing agent (e.g., zinc powder) and chemical reducing agents (formic acid and formate) at room temperature to yield 4-amino-3-chlorophenol.

This method benefits from enhanced heat and mass transfer efficiency due to the microreactor, resulting in better yield, purity, safety, and environmental friendliness compared to conventional batch reactors.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Diazotization | Sulfanilic acid, NaNO2, inorganic base, HCl, -5 to 20 °C, 30-60 s | Diazonium salt formation |

| Coupling | m-Chlorophenol, inorganic base, 0-30 °C, 20-45 s | Azo compound formation |

| Reduction | Zn powder, ammonium formate, room temp, 3 h | 4-Amino-3-chlorophenol |

Preparation of 5-Chlorothiophene-2-Carboxylic Acid (Key Thiophene Fragment)

One-Pot Synthesis of 5-Chlorothiophene-2-Carboxylic Acid

A patented one-pot method is used to prepare 5-chlorothiophene-2-carboxylic acid, which is a close analog of the 2-carboxythiophene moiety in the target compound. The process includes:

- Chlorination of 2-thiophenecarboxaldehyde : Chlorine gas is introduced to 2-thiophenecarboxaldehyde under controlled temperature (-10 to 30 °C) to form the intermediate 5-chloro-2-thiophenecarboxaldehyde.

- Alkaline treatment and further chlorination : The intermediate is slowly added to precooled sodium hydroxide solution (temperature controlled below 30 °C). Subsequently, chlorine is introduced again, followed by heat preservation and cooling.

- Quenching and purification : Sodium sulfite is added to quench the reaction. The product is extracted, impurities removed by solvent washing, pH adjusted, filtered, recrystallized, and dried to yield the target acid.

This method is industrially suitable, cost-effective, and reduces waste.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Chlorination | 2-Thiophenecarboxaldehyde, Cl2, -10 to 30 °C, 1-20 h | 5-Chloro-2-thiophenecarboxaldehyde |

| Alkaline treatment & chlorination | Precooled NaOH, Cl2, temp ≤ 30 °C, heat preservation | Formation of 5-chlorothiophene-2-carboxylic acid |

| Quenching & purification | Sodium sulfite, solvent extraction, pH adjustment | Pure 5-chlorothiophene-2-carboxylic acid |

Assembly of 5-(2-Carboxythiophene-4-YL)-3-chlorophenol

While direct literature specifically detailing the coupling of 5-chlorothiophene-2-carboxylic acid with 3-chlorophenol derivatives to form this compound is limited, standard organic synthesis approaches for such biaryl or aryl-heteroaryl phenol compounds generally involve:

- Cross-coupling reactions such as Suzuki, Stille, or Negishi coupling using appropriate halogenated or boronated intermediates.

- Electrophilic aromatic substitution or nucleophilic aromatic substitution depending on the functional groups and conditions.

- Direct C–C bond formation facilitated by palladium or other transition metal catalysts under mild conditions.

Given the presence of a carboxylic acid on the thiophene ring and a chlorophenol moiety, protection/deprotection steps and selective activation (e.g., formation of organoboron thiophene intermediate) are likely required to achieve regioselective coupling.

Summary Table of Preparation Methods

| Compound Fragment | Method Summary | Key Reagents & Conditions | Advantages |

|---|---|---|---|

| 4-Amino-3-chlorophenol | Multi-step diazotization, coupling, and reduction in microreactor | Sulfanilic acid, NaNO2, HCl, m-chlorophenol, Zn, formate, 0-30 °C | High yield, green, continuous flow |

| 5-Chlorothiophene-2-carboxylic acid | One-pot chlorination and alkaline treatment | 2-Thiophenecarboxaldehyde, Cl2, NaOH, sodium sulfite, -10 to 30 °C | Industrially scalable, cost-effective |

| Final coupling to target compound | Likely cross-coupling or electrophilic substitution | Pd catalysts, boronate or halide intermediates | Regioselective, efficient C–C bond formation |

Research Findings and Considerations

- The microchannel reactor approach for chlorophenol derivatives offers improved control over exothermic diazotization reactions, reducing byproducts and enhancing purity.

- The one-pot chlorination method for thiophene carboxylic acid reduces intermediate isolation steps, minimizing waste and improving scalability.

- Cross-coupling methodologies remain the most versatile and reliable for assembling heteroaryl-aryl compounds with sensitive functional groups like carboxylic acids and phenols.

- Careful control of reaction temperatures and stoichiometry is critical to avoid side reactions such as over-chlorination or decomposition of sensitive diazonium intermediates.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and thiophene rings, leading to the formation of quinones and sulfoxides, respectively.

Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol or aldehyde under suitable conditions.

Substitution: The chlorine atom on the phenol ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products Formed

Oxidation: Quinones and sulfoxides.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted phenols depending on the nucleophile used.

科学的研究の応用

Antimicrobial Activity

One of the prominent applications of 5-(2-Carboxythiophene-4-YL)-3-chlorophenol is its antimicrobial properties. Research has demonstrated that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 μg/mL |

| Escherichia coli | 200 μg/mL |

| Bacillus subtilis | 300 μg/mL |

| Candida albicans | 150 μg/mL |

These findings suggest its potential use in developing new antimicrobial agents for treating infections caused by resistant strains .

Neuroprotective Effects

Studies have indicated that this compound may possess neuroprotective effects. In vitro experiments have shown that it can protect neuronal cells from oxidative stress-induced damage, which is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Key Findings:

- The compound demonstrated significant protection against oxidative stress in neuronal cell cultures.

- Behavioral assessments in animal models indicated improved cognitive function post-treatment.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in critical biological processes. For instance, it has been studied for its potential to inhibit protein kinase CK2, which is associated with various cancers .

Mechanism of Action:

- Inhibition of CK2 activity may induce apoptosis in cancer cells, suggesting a role in cancer therapeutics.

- The compound's ability to modulate enzyme activity positions it as a candidate for further pharmacological studies.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the functionalization of thiophene derivatives. This process typically includes:

-

Formation of the Thiophene Core:

- Starting from simple thiophene derivatives.

-

Introduction of the Carboxyl Group:

- Utilizing carboxylation reactions to introduce the carboxylic acid functionality.

-

Chlorination:

- Chlorination at the phenolic position to yield the final product.

Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of this compound revealed its broad-spectrum activity, particularly effective against Gram-positive bacteria. This suggests its potential application in formulations aimed at treating skin infections .

Neuroprotection in Animal Models

In recent animal studies, administration of this compound showed significant neuroprotective effects against induced oxidative stress. Cognitive assessments indicated improvements post-treatment, highlighting its potential role in neurotherapeutics .

作用機序

The mechanism of action of 5-(2-Carboxythiophene-4-YL)-3-chlorophenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The carboxyl and phenol groups can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions.

類似化合物との比較

Structural Analogues of Chlorophenols

3-Chlorophenol (3-CP)

- Structure: A phenol ring with a single chlorine substituent at position 3.

- Reactivity: Simpler chlorophenols like 3-CP are often used as intermediates in triazine synthesis (e.g., in , where 3-chlorophenol led to mixed product distributions during triazine scaffold reactions).

- Applications : Commonly studied for environmental persistence and biodegradation pathways in the presence of reagents like Na₂MoO₄.

Pentachlorophenol (PCP)

- Structure: Five chlorine atoms on the phenol ring.

- Key Differences: Higher halogenation increases hydrophobicity and toxicity compared to the mono-chlorinated target compound.

Comparative Table: Chlorophenol Derivatives

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 3-Chlorophenol | -Cl at C3 | 128.56 | High acidity, moderate solubility |

| 5-(2-Carboxythiophene-4-YL)-3-chlorophenol | -Cl at C3, thiophene-COOH at C5 | ~279.7 (estimated) | Enhanced acidity, potential for dual reactivity |

| Pentachlorophenol | -Cl at C2,3,4,5,6 | 266.34 | Extremely hydrophobic, toxic |

Thiophene and Carboxylic Acid Derivatives

Ethyl 2-Amino-4-(4-Chlorophenyl)Thiophene-3-Carboxylate

- Structure: Thiophene ring with ester and amino groups, linked to a 4-chlorophenyl group ().

- Key Differences: The ester group reduces acidity compared to the carboxylic acid in the target compound. The amino group may enhance nucleophilicity, whereas the target’s phenol group offers Brønsted acidity.

5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol

Comparative Table: Thiophene and Heterocyclic Derivatives

| Compound | Core Structure | Functional Groups | Potential Applications |

|---|---|---|---|

| Target Compound | Thiophene + phenol | -COOH, -Cl | Pharmaceuticals, agrochemicals |

| Ethyl thiophene ester | Thiophene | -COOEt, -NH₂ | Synthetic intermediates |

| Triazole-thiol derivative | Triazole | -SH, -Cl | Enzyme inhibition, metal chelation |

生物活性

5-(2-Carboxythiophene-4-YL)-3-chlorophenol is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy against various cancer cell lines.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available thiophene derivatives. The introduction of the carboxylic acid and chlorophenol functionalities can be achieved through electrophilic aromatic substitution and carboxylation reactions. The detailed synthetic pathway remains crucial for understanding the compound's biological properties.

Anticancer Properties

Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in several types of cancer, including:

- Breast Cancer (MCF-7)

- Colon Cancer (DLD-1)

- Gastric Cancer (AGS)

In a study assessing its cytotoxic effects, the compound demonstrated a mean GI50 value indicating significant antiproliferative activity across these cell lines .

The mechanism by which this compound exerts its anticancer effects is believed to involve the modulation of key signaling pathways associated with cell survival and apoptosis. Notably, it may influence the NF-kB signaling pathway, which is often activated in various cancers and contributes to tumor growth and metastasis .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the thiophene ring or the chlorophenol moiety can significantly impact the compound's potency and selectivity against cancer cells. For instance:

- Substituents on the thiophene ring : Variations in the position and nature of substituents can enhance or diminish anticancer activity.

- Chlorine atom : The presence of chlorine at specific positions on the phenolic ring has been correlated with increased cytotoxicity against certain cancer types .

Case Studies

Several case studies have documented the effectiveness of this compound:

- Study on MCF-7 Cells :

- Combination Therapy :

Data Table: Summary of Biological Activity

Q & A

Q. What are the recommended methodologies for synthesizing 5-(2-Carboxythiophene-4-YL)-3-chlorophenol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling thiophene-carboxylic acid derivatives with chlorophenol precursors under acidic or catalytic conditions. For example, a reflux method using 6M HCl in ethanol (20 h at reflux) followed by silica gel chromatography (ethyl acetate/petroleum ether = 1:20) yielded a 69% product . Optimization strategies include:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to improve coupling efficiency.

- Solvent Systems : Compare polar aprotic solvents (DMF, DMSO) versus ethanol/water mixtures for solubility and yield.

- Temperature Gradients : Vary reflux temperatures (80–120°C) to minimize side reactions.

Table 1 : Comparative synthesis parameters from analogous compounds

| Parameter | Example Conditions | Potential Variations |

|---|---|---|

| Reaction Time | 20 h | 12–48 h (kinetic monitoring) |

| Acid Concentration | 6M HCl | 2–8M HCl or H₂SO₄ |

| Purification Method | Silica column | Recrystallization (CH₂Cl₂) |

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene-carboxy group at position 5, chloro at position 3) .

- HPLC-MS : Quantify purity (>95%) and detect trace impurities via reverse-phase C18 columns (acetonitrile/water gradient) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–S bond lengths ~1.70 Å in thiophene derivatives) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should assess degradation under:

- Temperature : Store at 0–6°C to prevent thermal decomposition of the chloro-phenol moiety .

- Light Exposure : Monitor UV-induced degradation via periodic HPLC analysis (λ = 254 nm).

- Humidity : Use desiccants to mitigate hydrolysis of the carboxy-thiophene group.

Advanced Research Questions

Q. What experimental frameworks are suitable for studying the environmental fate of this compound?

Lab Studies : Measure octanol-water partition coefficients (log Kow) and hydrolysis rates at pH 4–2.

Biotic Transformations : Use microbial consortia to assess biodegradation pathways (e.g., LC-MS/MS for metabolite identification).

Ecotoxicology : Evaluate acute/chronic toxicity in Daphnia magna or algae (OECD Test Guidelines 202/201).

Table 2 : Key environmental parameters to evaluate

| Parameter | Method | Relevance |

|---|---|---|

| Photodegradation Half-life | Simulated sunlight irradiation | Predicts persistence in water |

| Bioaccumulation Factor | Fish uptake studies (OECD 305) | Ecological risk assessment |

Q. How can contradictions in reported biological activities of analogous chlorophenyl-thiophene derivatives be resolved?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies using tools like PRISMA guidelines, focusing on variables such as assay type (e.g., in vitro kinase inhibition vs. in vivo toxicity) .

- Dose-Response Reevaluation : Replicate experiments with standardized concentrations (e.g., 1–100 µM) to identify threshold effects.

- Structural Analogues : Test derivatives (e.g., 4-chlorophenyl vs. 3-chlorophenyl) to isolate substituent effects .

Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of relevant enzymes (e.g., cyclooxygenase-2) to map binding poses .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable).

- QSAR Modeling : Train models on chlorophenyl-thiophene datasets to predict ADMET properties (e.g., bioavailability, clearance) .

Methodological Notes

- Theoretical Frameworks : Link studies to conceptual models (e.g., structure-activity relationships for chlorophenols) to guide hypothesis generation .

- Field vs. Lab Methods : Balance traditional field sampling (e.g., soil/water analysis) with high-throughput lab assays to address ecological complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。